molecular formula C8H8BrNO B8434775 1-(2-Bromopyridin-4-yl)propan-2-one

1-(2-Bromopyridin-4-yl)propan-2-one

Cat. No.: B8434775
M. Wt: 214.06 g/mol
InChI Key: PSCQOZKOSQQMCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Bromopyridin-4-yl)propan-2-one is a brominated pyridine derivative featuring a propan-2-one (acetone) substituent at the 4-position of the pyridine ring and a bromine atom at the 2-position. This compound is a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and heterocyclic compounds. Its structure combines the electron-withdrawing effects of the bromine atom and the ketone group, making it reactive in nucleophilic substitution and condensation reactions .

Synthesis of this compound typically involves functionalization of 2-bromo-4-methylpyridine. For example, a reported method involves oxidation or condensation reactions to introduce the propan-2-one moiety . Mass spectrometry (MS) data for the compound show prominent fragments at m/z 272 (M⁺), 257 (M⁺–CH₃), and 240 (M⁺–Br), confirming its structural integrity .

Properties

Molecular Formula

C8H8BrNO

Molecular Weight

214.06 g/mol

IUPAC Name

1-(2-bromopyridin-4-yl)propan-2-one

InChI

InChI=1S/C8H8BrNO/c1-6(11)4-7-2-3-10-8(9)5-7/h2-3,5H,4H2,1H3

InChI Key

PSCQOZKOSQQMCE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=NC=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Parameters of Analogous Compounds

Compound Name Molecular Formula Molecular Weight Substituents on Pyridine Ring Key Functional Groups Applications Reference
This compound C₈H₈BrNO 230.06 2-Br, 4-propan-2-one Bromine, Ketone Isoxazole synthesis
1-(2-Bromopyridin-4-yl)ethanone C₇H₆BrNO 216.03 2-Br, 4-acetyl Bromine, Ketone Pharmaceutical intermediates
1-(2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-4-yl)propan-2-one C₁₂H₁₄F₃NO 245.24 2-CF₃-C(CH₃)₂, 4-propan-2-one Trifluoromethyl, Ketone High lipophilicity applications
1-(p-Tolylhydrazono)-propan-2-one (PTHP) C₁₀H₁₂N₂O 176.22 N/A Hydrazone, Ketone Metal ion complexation
1-(Furan-2-yl)propan-2-one C₇H₈O₂ 124.14 N/A Furan, Ketone Biomass-derived chemistry

Spectroscopic and Analytical Data

  • Mass Spectrometry: this compound shows a base peak at m/z 240 (M⁺–Br), whereas its ethanone analog fragments at m/z 257 (M⁺–CH₃) . The trifluoromethyl derivative exhibits a molecular ion at m/z 245.24, with characteristic CF₃-related fragmentation .
  • NMR Spectroscopy :

    • In this compound, the methyl group adjacent to the ketone appears as a singlet near δ 2.17 ppm, while pyridinyl protons resonate between δ 6.72–8.07 ppm .

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